16-Epinormacusine B
Overview
Description
16-Epinormacusine B is a naturally occurring alkaloid derived from the herbs of Voacanga africana . It belongs to the sarpagine alkaloid family, which is known for its diverse structural variations and biological activities . The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The formal synthesis of 16-Epinormacusine B involves a [5+2] cycloaddition reaction . The synthesis starts with commercially available d-tryptophan methyl ester, which serves as both the chiral auxiliary and the starting material . The process includes several key steps:
Asymmetric Pictet-Spengler Reaction: This step forms the core structure of the alkaloid.
Dieckmann Cyclization: This reaction helps in forming the bicyclic structure.
Stereocontrolled Intramolecular Enolate-Driven Palladium-Mediated Cross-Coupling Reaction: This step is crucial for establishing the stereochemistry of the compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Corey-Kim reagent to form beta-axial aldehydes.
Reduction: Reductive cleavage using TFA/Et3SiH is employed in the synthesis process.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen functional groups.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent
Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)
Cycloaddition: Palladium and copper-mediated processes
Major Products:
Beta-Axial Aldehydes: Formed during oxidation reactions.
Bicyclic Structures: Resulting from cyclization reactions.
Scientific Research Applications
16-Epinormacusine B has diverse applications in scientific research:
Drug Discovery: The compound’s unique structure and biological activity make it a valuable candidate for drug development.
Understanding Cellular Processes: It is used to study various cellular mechanisms and pathways.
Chemistry: The compound serves as a model for studying complex synthetic routes and reaction mechanisms.
Biology and Medicine: Its potential therapeutic effects are being explored in various biological and medical research.
Mechanism of Action
The exact mechanism of action of 16-Epinormacusine B is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Vellosimine
- N-Methylvellosimine
- 10-Methoxyvellosimine
- Polyneuridine Aldehyde
- Macusine A
Comparison: 16-Epinormacusine B is unique due to its specific stereochemistry at the C-16 atom, which distinguishes it from other sarpagine alkaloids . While compounds like vellosimine and N-methylvellosimine belong to the 16-regular group, this compound is part of the 16-epi subgroup . This difference in stereochemistry can lead to variations in biological activity and chemical reactivity .
Properties
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Record name | Normacusine B | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Normacusine_B | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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